1-(Azidomethyl)-2-nitrobenzene
Overview
Description
1-(Azidomethyl)-2-nitrobenzene is a chemical compound that has been the subject of various studies due to its potential in synthesizing complex organic structures. The compound contains both azido and nitro functional groups attached to a benzene ring, which makes it a versatile intermediate for chemical reactions, particularly in the formation of azacyclic compounds and heterocycles.
Synthesis Analysis
The synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes has been demonstrated through a gold-catalyzed redox/cycloaddition cascade. This process involves a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes, leading to the stereoselective formation of the core structures of the resulting products .
Molecular Structure Analysis
The molecular structure of 1-azido-2-nitrobenzene has been studied using X-ray crystallography. This technique allowed for the direct observation of the photoreaction products at low temperatures. The formation of benzofuroxan, a heterocyclic compound, was confirmed through this method. Additionally, theoretical calculations, IR spectroscopy, and ESR measurements have contributed to the understanding of the intermediates involved in the photoreaction, such as the triplet nitrene and trans,trans-1,2-dinitrosobenzene .
Chemical Reactions Analysis
The reactivity of nitrosobenzene, which can be derived from 1-azido-2-nitrobenzene, has been explored in the context of cycloaddition reactions. Nitrosobenzene has been used to trap a trimethylenemethane diradical, leading to the formation of a novel fused isoxazoline bicycle. This reaction represents the first case of isoxazoline formation from in situ generated nitroxides through spin trapping .
Physical and Chemical Properties Analysis
The physical and chemical properties of derivatives of nitrophenyl compounds, which are structurally related to 1-(azidomethyl)-2-nitrobenzene, have been investigated. For instance, the reaction of N-(nitrophenyl)azoles with alkali has been studied, resulting in the formation of bis(azolyl)azoxybenzenes. The solid-state structure of these compounds was determined by X-ray crystallography, revealing details about the crystallography and geometry of the azoxybenzenes, which can provide insights into the properties of 1-(azidomethyl)-2-nitrobenzene derivatives .
Scientific Research Applications
Photoreaction Analysis
1-(Azidomethyl)-2-nitrobenzene has been studied for its photoreactive properties. Research by (Takayama et al., 2003) utilized X-ray crystallography, IR spectroscopy, and electron-spin resonance to observe the formation of benzofuroxan upon low-temperature photolysis of 1-(Azidomethyl)-2-nitrobenzene. This study is crucial for understanding the chemical's behavior under specific conditions, such as low temperature and light exposure.
Environmental Impact and Treatment
Research has focused on the environmental impact of nitrobenzene derivatives and their treatment. (Mantha et al., 2001) explored the reduction of nitrobenzene in synthetic wastewater using zerovalent iron, highlighting the challenges and potential methods for degrading these compounds in industrial waste streams.
Synthesis and Chemical Reactions
1-(Azidomethyl)-2-nitrobenzene has been a subject of interest in synthetic chemistry. (Jadhav et al., 2011) reported a gold-catalyzed stereoselective synthesis of azacyclic compounds through a redox/[2 + 2 + 1] cycloaddition cascade, demonstrating the compound's utility in complex chemical syntheses.
Insights into Photophysics and Photochemistry
The study of nitrobenzene derivatives like 1-(Azidomethyl)-2-nitrobenzene provides insights into complex photophysics and photochemistry. (Giussani & Worth, 2017) used computational methods to characterize decay paths and singlet excited states, which is fundamental for understanding the photophysical properties of these compounds.
Other Applications
Additional studies have explored various aspects of nitrobenzene derivatives, including their reduction processes, crystal structure analysis, and interaction with other chemicals. These include works by (Agrawal & Tratnyek, 1996), (Xiao et al., 2008), and others.
Safety And Hazards
While I couldn’t find specific safety and hazard information for “1-(Azidomethyl)-2-nitrobenzene”, azides are generally considered to be explosive and should be handled with care5.
Future Directions
The use of azides in material sciences is a promising area of research. They have been used as cross-linkers in polymers, and their high reactivity makes them useful in a variety of other applications2.
Please note that this information is general and may not apply directly to “1-(Azidomethyl)-2-nitrobenzene”. For specific information, please refer to the relevant literature or consult with a chemical expert.
properties
IUPAC Name |
1-(azidomethyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-10-9-5-6-3-1-2-4-7(6)11(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRBVYNMRKGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541234 | |
Record name | 1-(Azidomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-2-nitrobenzene | |
CAS RN |
95668-86-3 | |
Record name | 1-(Azidomethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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